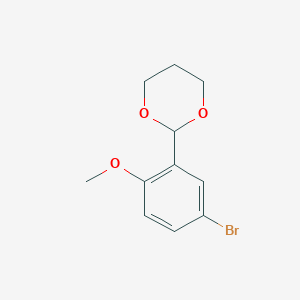

2-(5-Bromo-2-methoxyphenyl)-1,3-dioxane

Description

Significance of 1,3-Dioxane (B1201747) Scaffolds in Contemporary Organic Chemistry Research

The 1,3-dioxane ring system, a six-membered heterocycle containing two oxygen atoms at the 1 and 3 positions, is a cornerstone in modern organic synthesis. prepchem.com One of its most prominent roles is as a protecting group for aldehydes and ketones. The formation of a 1,3-dioxane from a carbonyl compound and a 1,3-diol renders the carbonyl carbon electrophilically inactive and stable to a wide range of reaction conditions, particularly those involving nucleophiles and bases. beilstein-journals.org This stability allows for chemical transformations on other parts of a molecule without affecting the carbonyl group, which can be readily deprotected under acidic conditions. beilstein-journals.org

Beyond their utility as protecting groups, 1,3-dioxane scaffolds are integral components of numerous natural products and biologically active molecules. Their rigid, chair-like conformation provides a predictable three-dimensional framework that can be exploited in stereocontrolled synthesis to influence the stereochemical outcome of reactions at adjacent centers. This conformational preference has made them valuable tools in asymmetric synthesis and for studying reaction mechanisms. bashgmu.ru The continued exploration of substituted 1,3-dioxanes is driven by the quest for novel synthetic methodologies and the development of new therapeutic agents.

Historical Context and Development of Substituted 1,3-Dioxanes

The study of acetals, the functional group that defines 1,3-dioxanes, dates back to the 19th century. However, the systematic investigation and application of cyclic acetals, particularly 1,3-dioxanes, as protecting groups gained significant traction in the mid-20th century with the burgeoning field of complex natural product synthesis. The need to selectively mask carbonyl functionalities during multi-step synthetic sequences spurred the development of reliable methods for their formation and cleavage.

Early methods for the synthesis of 1,3-dioxanes typically involved the acid-catalyzed reaction of an aldehyde or ketone with a 1,3-diol, often with the removal of water to drive the equilibrium towards product formation. Over the years, a vast array of catalysts and reaction conditions have been developed to improve yields, chemoselectivity, and substrate scope. The development of milder and more selective methods for both the formation and removal of 1,3-dioxane protecting groups has been a continuous area of research, reflecting their importance in the synthetic chemist's toolbox. The study of the conformational analysis of 1,3-dioxane rings, pioneered by researchers like E.L. Eliel, has also been instrumental in understanding their reactivity and in their application in stereoselective synthesis.

Physicochemical Properties of 2-(5-Bromo-2-methoxyphenyl)-1,3-dioxane

While specific experimental data for this compound is not extensively reported in publicly available literature, its properties can be inferred from its constituent parts and related compounds.

| Property | Value |

| Molecular Formula | C₁₁H₁₃BrO₃ |

| Molecular Weight | 273.12 g/mol |

| Appearance | Expected to be a solid at room temperature |

| Solubility | Likely soluble in common organic solvents like dichloromethane (B109758), chloroform, and ethyl acetate. |

| CAS Number | 121124-95-6 |

Synthesis and Characterization

The primary route for the synthesis of this compound involves the reaction of its corresponding aldehyde, 5-bromo-2-methoxybenzaldehyde (B189313), with 1,3-propanediol (B51772).

Synthesis of the Precursor Aldehyde: 5-Bromo-2-methoxybenzaldehyde

A common method for the synthesis of 5-bromo-2-methoxybenzaldehyde starts from p-bromoanisole. prepchem.com The reaction involves formylation of the aromatic ring using a formylating agent in the presence of a Lewis acid catalyst.

Reaction Scheme:

In a typical procedure, p-bromoanisole is treated with titanium tetrachloride in dichloromethane at low temperatures, followed by the addition of 1,1-dichloromethyl methyl ether. The reaction yields 5-bromo-2-methoxybenzaldehyde after appropriate workup and purification. prepchem.com

Formation of the 1,3-Dioxane Ring

The final step in the synthesis is the acid-catalyzed acetalization of 5-bromo-2-methoxybenzaldehyde with 1,3-propanediol.

Reaction Scheme:

This reaction is typically carried out in a suitable solvent with an acid catalyst, such as p-toluenesulfonic acid, and often involves the removal of water to drive the reaction to completion.

Spectroscopic Characterization Data (Predicted)

Predicted ¹H NMR Spectral Data:

| Protons | Chemical Shift (ppm) | Multiplicity |

| Methoxy (B1213986) (-OCH₃) | ~3.9 | Singlet |

| Dioxane C4/C6 (axial) | ~3.9-4.1 | Multiplet |

| Dioxane C4/C6 (equatorial) | ~4.2-4.4 | Multiplet |

| Dioxane C5 (axial & equatorial) | ~1.4-2.2 | Multiplet |

| Aromatic CH | ~6.8-7.6 | Multiplets |

| Acetal (B89532) CH | ~5.8 | Singlet |

Predicted ¹³C NMR Spectral Data:

| Carbon | Chemical Shift (ppm) |

| Methoxy (-OCH₃) | ~56 |

| Dioxane C5 | ~26 |

| Dioxane C4/C6 | ~67 |

| Acetal CH | ~101 |

| Aromatic C-Br | ~115 |

| Aromatic CHs | ~113, 118, 134 |

| Aromatic C-O | ~157 |

| Aromatic C-C(acetal) | ~128 |

Predicted Mass Spectrometry Data:

The mass spectrum would be expected to show a molecular ion peak (M⁺) and a characteristic M+2 peak of nearly equal intensity, which is indicative of the presence of a single bromine atom.

| Fragment | m/z |

| [M]⁺ | 272/274 |

| [M - OCH₃]⁺ | 241/243 |

| [M - C₃H₆O₂]⁺ (dioxane ring) | 198/200 |

Structure

3D Structure

Properties

CAS No. |

121124-95-6 |

|---|---|

Molecular Formula |

C11H13BrO3 |

Molecular Weight |

273.12 g/mol |

IUPAC Name |

2-(5-bromo-2-methoxyphenyl)-1,3-dioxane |

InChI |

InChI=1S/C11H13BrO3/c1-13-10-4-3-8(12)7-9(10)11-14-5-2-6-15-11/h3-4,7,11H,2,5-6H2,1H3 |

InChI Key |

QYGXFNAOPHJOMY-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C=C(C=C1)Br)C2OCCCO2 |

Origin of Product |

United States |

Structural Elucidation and Advanced Spectroscopic Characterization of 2 5 Bromo 2 Methoxyphenyl 1,3 Dioxane

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. By observing the magnetic properties of atomic nuclei, NMR provides a detailed picture of the molecular structure.

Proton Nuclear Magnetic Resonance (¹H NMR) Chemical Shift and Coupling Analysis

¹H NMR spectroscopy would be instrumental in identifying the number and types of hydrogen atoms in 2-(5-Bromo-2-methoxyphenyl)-1,3-dioxane. The chemical shift of each proton would indicate its electronic environment. For instance, protons on the aromatic ring would be expected to resonate at a different frequency than those on the dioxane ring or the methoxy (B1213986) group. Furthermore, the spin-spin coupling patterns between adjacent protons would reveal their connectivity, allowing for the assignment of specific protons to their positions within the molecule.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Chemical Shift Analysis

Complementing the ¹H NMR data, ¹³C NMR spectroscopy would provide information about the carbon skeleton of the molecule. Each unique carbon atom in this compound would produce a distinct signal, and the chemical shift of each signal would be characteristic of the carbon's hybridization and its bonding environment. This would allow for the identification of all carbon atoms, from the aromatic ring to the dioxane moiety and the methoxy group.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry

To unambiguously assign all proton and carbon signals and to determine the stereochemistry of the molecule, a series of two-dimensional (2D) NMR experiments would be essential.

COSY (Correlation Spectroscopy) would establish the connectivity between protons that are coupled to each other, confirming the arrangement of protons within the aromatic and dioxane rings.

HSQC (Heteronuclear Single Quantum Coherence) would correlate each proton with the carbon atom to which it is directly attached, providing a clear link between the ¹H and ¹³C NMR spectra.

HMBC (Heteronuclear Multiple Bond Correlation) would reveal longer-range couplings between protons and carbons (typically over two to three bonds), which is crucial for piecing together the entire molecular structure, for example, by connecting the phenyl ring to the dioxane ring.

NOESY (Nuclear Overhauser Effect Spectroscopy) would provide information about the spatial proximity of protons, which is vital for determining the stereochemistry and conformation of the 1,3-dioxane (B1201747) ring and its substituent.

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy techniques, such as FTIR and Raman, are used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies.

Fourier Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum of this compound would be expected to show characteristic absorption bands corresponding to the various functional groups. These would include C-H stretching vibrations for the aromatic and aliphatic protons, C=C stretching vibrations for the aromatic ring, C-O stretching vibrations for the ether and acetal (B89532) functionalities, and a C-Br stretching vibration.

Raman Spectroscopy

Raman spectroscopy would provide complementary information to FTIR. While some vibrational modes are strong in FTIR, others are more prominent in Raman spectra. For this compound, Raman spectroscopy could be particularly useful for observing the vibrations of the aromatic ring and other non-polar bonds.

Mass Spectrometry for Molecular Mass Confirmation and Fragmentation Pattern Analysis

Mass spectrometry is an essential analytical technique for determining the molecular weight and elucidating the structure of a compound through the analysis of its fragmentation patterns. For this compound, this technique would confirm the molecular mass and provide insights into the connectivity of its atoms.

The molecular formula of this compound is C11H13BrO3. Its molecular weight can be calculated using the atomic masses of its constituent elements. The presence of bromine is particularly significant due to its two stable isotopes, 79Br and 81Br, which have a near 1:1 natural abundance. This isotopic distribution results in a characteristic M and M+2 pattern in the mass spectrum, where the two peaks are of almost equal intensity, separated by two mass units. This pattern is a definitive indicator for the presence of a single bromine atom in a molecule.

In the case of this compound, the molecular ion peak [M]+• would be expected to be observed, with the characteristic bromine isotope pattern. Subsequent fragmentation would likely involve the 1,3-dioxane ring and the substituted phenyl ring. Potential fragmentation pathways could include:

Cleavage of the 1,3-dioxane ring: This could lead to the loss of formaldehyde (B43269) (CH2O) or other small neutral molecules.

Fission at the bond connecting the phenyl ring and the dioxane ring: This would generate ions corresponding to the 5-Bromo-2-methoxyphenyl group and the 1,3-dioxane group.

Loss of a methoxy group (-OCH3): This is a common fragmentation for methoxylated aromatic compounds.

Loss of the bromine atom: This would result in a fragment ion with a mass difference of 79 or 81 atomic mass units compared to the parent ion.

The analysis of these fragmentation patterns would allow for the structural confirmation of this compound. High-resolution mass spectrometry (HRMS) could further provide the exact mass of the molecular ion and its fragments, confirming the elemental composition.

Interactive Data Table: Theoretical Mass Spectrometry Data

| Fragment | Proposed Structure | Theoretical m/z |

|---|---|---|

| [M]+• | C11H13BrO3 | 288/290 |

| [M-CH3]+ | C10H10BrO3 | 273/275 |

| [M-OCH3]+ | C10H10BrO2 | 257/259 |

| [C7H6BrO]+ | 5-Bromo-2-methoxyphenyl cation | 201/203 |

X-ray Diffraction Crystallography for Solid-State Molecular and Supramolecular Structure Determination

The process involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. From this pattern, the electron density distribution within the crystal can be calculated, which in turn reveals the positions of the individual atoms. Key information obtained from such an analysis includes the crystal system, space group, and unit cell dimensions. For instance, related compounds like 5-(5-Bromo-2-methoxyphenyl)-2-fluoropyridine have been reported to crystallize in the monoclinic system. nih.gov

For this compound, the analysis would reveal the conformation of the 1,3-dioxane ring, which typically adopts a chair conformation to minimize steric strain. researchgate.netresearchgate.net The orientation of the 5-Bromo-2-methoxyphenyl substituent relative to the dioxane ring would also be determined.

Interactive Data Table: Hypothetical Crystallographic Data

| Parameter | Hypothetical Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P21/c |

| a (Å) | ~10-15 |

| b (Å) | ~5-10 |

| c (Å) | ~15-20 |

| β (°) | ~90-110 |

Crystal Packing and Intermolecular Interactions

Beyond the structure of a single molecule, X-ray crystallography provides invaluable insights into how molecules are arranged in the crystal lattice, a concept known as crystal packing. This arrangement is governed by various intermolecular interactions, which dictate the physical properties of the solid, such as melting point and solubility.

For this compound, several types of non-covalent interactions would be expected to play a role in its crystal packing. These could include:

Van der Waals forces: These are ubiquitous, non-specific attractive or repulsive forces between molecules.

Dipole-dipole interactions: The polar C-Br and C-O bonds in the molecule would lead to a net dipole moment, resulting in electrostatic interactions between adjacent molecules.

C-H···O hydrogen bonds: Weak hydrogen bonds between the hydrogen atoms of the methoxy group or the dioxane ring and the oxygen atoms of neighboring molecules could be present.

Halogen bonding: The bromine atom could act as a halogen bond donor, interacting with an electron-rich atom (like oxygen) on an adjacent molecule.

π-π stacking: The aromatic phenyl rings of adjacent molecules might engage in π-π stacking interactions, further stabilizing the crystal structure.

A detailed crystallographic study of this compound would be necessary to definitively characterize its solid-state structure and the specific nature of its intermolecular interactions.

Conformational Analysis of the 1,3 Dioxane Ring in 2 5 Bromo 2 Methoxyphenyl 1,3 Dioxane

Preferred Chair Conformation and Conformational Equilibria

Like cyclohexane, the 1,3-dioxane (B1201747) ring predominantly adopts a chair conformation to minimize torsional and angle strain. thieme-connect.de The presence of the two oxygen atoms at positions 1 and 3 introduces key differences from cyclohexane: shorter C-O bond lengths (approx. 1.43 Å) compared to C-C bonds (approx. 1.54 Å) and a smaller C-O-C bond angle. These geometric constraints lead to a slightly puckered and more compressed chair structure. thieme-connect.de

For a substituent at the C2 position, a conformational equilibrium exists between two chair forms, one with the substituent in an axial orientation and one with it in an equatorial orientation. In the case of 2-(5-Bromo-2-methoxyphenyl)-1,3-dioxane, the bulky aryl group shows a strong preference for the equatorial position. This preference is primarily driven by the need to avoid severe steric hindrance, specifically 1,3-diaxial interactions with the axial hydrogen atoms at the C4 and C6 positions of the dioxane ring. thieme-connect.de The free energy difference (ΔG°) between the equatorial and axial conformers, also known as the A-value, is significantly positive, indicating that the equilibrium lies heavily in favor of the equatorial conformer. While the precise A-value for the 5-Bromo-2-methoxyphenyl group has not been experimentally determined, it is expected to be substantial, likely greater than that of a simple phenyl group, due to its size.

| Substituent (R) | -ΔG° (kcal/mol) in CCl₄ | Equatorial Preference |

|---|---|---|

| Methyl | 3.6 | High |

| Ethyl | 3.6 | High |

| Isopropyl | 3.8 | Very High |

| Phenyl | 3.1 | High |

Data is generalized from studies on 2-substituted 1,3-dioxanes. The A-value represents the preference of a substituent for the equatorial position.

The equilibrium can be represented as: (Axial 2-Aryl-1,3-dioxane) ⇌ (Equatorial 2-Aryl-1,3-dioxane)

For this compound, this equilibrium is overwhelmingly shifted to the right.

Steric and Electronic Effects of the 5-Bromo-2-methoxyphenyl Substituent on Ring Conformation

The conformational preference of the 1,3-dioxane ring is dictated by both the steric bulk and the electronic properties of the C2 substituent.

Steric Effects: The primary steric factor is the size of the 5-Bromo-2-methoxyphenyl group. Its placement in the equatorial position minimizes van der Waals repulsion with the syn-axial hydrogens at C4 and C6. thieme-connect.de Furthermore, the presence of the methoxy (B1213986) group at the ortho position of the phenyl ring introduces an additional layer of steric complexity. This ortho-substituent can restrict the rotation of the phenyl ring around the C2-C(aryl) bond, potentially leading to a preferred rotational conformer (atropisomerism) where the plane of the aryl ring is oriented perpendicularly or obliquely to the symmetry plane of the dioxane ring to minimize steric clash with the acetal (B89532) hydrogen at C2. acs.org

Electronic Effects: The electronic nature of the aryl substituent can also modulate the conformational equilibrium. The 5-bromo group is electron-withdrawing through its inductive effect, while the 2-methoxy group is electron-donating through resonance. Studies on para-substituted 2,2-diaryl-1,3-dioxanes have shown that electron-withdrawing substituents on the aryl ring can influence the conformational energy. nih.gov These effects are often attributed to electrostatic interactions between the substituent and the polar dioxane ring rather than hyperconjugative effects. nih.gov In diethyl ether, for instance, the conformational energies of various para-substituted 2-aryl-1,3-dioxanes were found to be nearly identical, suggesting that simple dipolar considerations are insufficient to explain the observed stabilities. datapdf.com For this compound, the combined electronic influence of the bromo and methoxy groups will subtly alter the electron density of the aryl ring, which in turn affects the electrostatic interactions with the dioxane moiety, although the steric preference for the equatorial position remains the dominant factor.

Anomeric Effects and Pseudo-Anomeric Effects in Related Systems

The anomeric effect is a critical stereoelectronic phenomenon in heterocyclic chemistry, classically defined as the tendency of a heteroatomic substituent at an anomeric carbon (a carbon bonded to two heteroatoms) to adopt an axial orientation over the sterically preferred equatorial one. This effect is typically explained by a stabilizing hyperconjugative interaction between a lone pair (n) on one of the ring heteroatoms and the antibonding orbital (σ) of the C-substituent bond (n -> σ). acs.orgresearchgate.net

In 2-alkoxy-1,3-dioxanes, the anomeric effect provides significant stabilization to the axial conformer. thieme-connect.de However, for 2-aryl-1,3-dioxanes, the situation is different. A carbon-based substituent like the 5-Bromo-2-methoxyphenyl group does not possess the requisite electronegativity to generate a strong classical anomeric effect. The overwhelming steric demand of the aryl group ensures the equatorial position is favored.

Ring Inversion Dynamics and Energy Barriers

The 1,3-dioxane ring is not static; it undergoes a dynamic conformational change known as ring inversion, where one chair conformation converts into the other via a high-energy twist-boat intermediate.

Chair-1 ⇌ Twist-Boat ⇌ Chair-2

This process allows for the interconversion of axial and equatorial substituents. The energy required to overcome this transformation is the activation energy or energy barrier to ring inversion. For the parent 1,3-dioxane, this barrier is approximately 9.8 kcal/mol. Studies on some 2-alkoxy-1,3-dioxanes have shown that the inversion barriers are very close to this value, suggesting that the primary contribution to the barrier is the torsional strain developed in the transition state, which is not significantly affected by the nature of the C2 substituent. rsc.org

| Compound | Energy Barrier (ΔG‡, kcal/mol) | Method |

|---|---|---|

| 1,3-Dioxane | ~9.8 | NMR Spectroscopy |

| 1,4-Dioxane | ~9.7 | NMR Spectroscopy datapdf.com |

| 2-Alkoxy-1,3-dioxanes | ~9.7 - 10.0 | NMR Spectroscopy rsc.org |

For this compound, the energy barrier for the chair-to-chair inversion is expected to be in a similar range. However, the bulky aryl substituent must move through a more sterically hindered environment during the inversion process, which could potentially raise the energy barrier slightly compared to the unsubstituted ring. The rate of inversion is rapid at room temperature, leading to a time-averaged spectrum in NMR analysis, but can be slowed or "frozen out" at low temperatures.

Reactivity and Mechanistic Investigations of 2 5 Bromo 2 Methoxyphenyl 1,3 Dioxane

Reactions Involving the Bromine Substituent

The bromine atom attached to the phenyl ring is a versatile handle for a variety of chemical transformations, most notably nucleophilic substitution reactions and the formation of organometallic reagents. These reactions are fundamental in the construction of more complex molecular architectures.

Nucleophilic Aromatic Substitution and Cross-Coupling Reactions

While direct nucleophilic aromatic substitution on aryl halides like 2-(5-bromo-2-methoxyphenyl)-1,3-dioxane is generally difficult, palladium-catalyzed cross-coupling reactions provide a powerful avenue for the formation of new carbon-carbon and carbon-heteroatom bonds.

Suzuki-Miyaura Coupling: This reaction involves the coupling of the aryl bromide with an organoboron compound, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. For this compound, a Suzuki-Miyaura coupling would enable the introduction of a wide range of alkyl, alkenyl, or aryl groups at the 5-position of the phenyl ring. The catalytic cycle generally involves the oxidative addition of the aryl bromide to a Pd(0) species, followed by transmetalation with the organoboron reagent and subsequent reductive elimination to yield the coupled product and regenerate the catalyst. The choice of ligands, base, and solvent is crucial for achieving high yields. Dioxane is often used as a solvent in Suzuki-Miyaura reactions. rsc.orgbeilstein-journals.orgnih.gov

Heck Reaction: The Heck reaction, another palladium-catalyzed process, couples the aryl bromide with an alkene to form a substituted alkene. wikipedia.orgorganic-chemistry.org This reaction offers a method for the vinylation of the this compound core. The mechanism involves the oxidative addition of the aryl bromide to the palladium catalyst, followed by insertion of the alkene into the palladium-carbon bond, and finally, β-hydride elimination to release the product. rsc.org

Buchwald-Hartwig Amination: This powerful palladium-catalyzed cross-coupling reaction allows for the formation of carbon-nitrogen bonds by reacting the aryl bromide with a primary or secondary amine in the presence of a palladium catalyst and a strong base. wikipedia.orglibretexts.orgorganic-chemistry.org This would allow for the synthesis of various aniline (B41778) derivatives of 2-(2-methoxyphenyl)-1,3-dioxane. The catalytic cycle is similar to other cross-coupling reactions, involving oxidative addition, formation of a palladium-amido complex, and reductive elimination. nih.govresearchgate.net

| Reaction | Coupling Partner | Catalyst System (Typical) | Product Type |

| Suzuki-Miyaura | R-B(OH)₂ | Pd(PPh₃)₄, Base (e.g., Na₂CO₃, K₃PO₄) | Aryl-Aryl, Aryl-Alkyl |

| Heck | Alkene | Pd(OAc)₂, Ligand (e.g., PPh₃), Base (e.g., Et₃N) | Substituted Alkene |

| Buchwald-Hartwig | R¹R²NH | Pd catalyst, Ligand (e.g., XPhos), Base (e.g., NaOtBu) | Aryl Amine |

Formation of Organometallic Reagents

The bromine substituent facilitates the formation of highly reactive organometallic intermediates, such as Grignard and organolithium reagents, which are potent nucleophiles for carbon-carbon bond formation.

Grignard Reagents: Treatment of this compound with magnesium metal in an ethereal solvent like diethyl ether or tetrahydrofuran (B95107) (THF) would be expected to yield the corresponding Grignard reagent, [2-(1,3-dioxan-2-yl)-4-methoxyphenyl]magnesium bromide. wikipedia.org The formation of Grignard reagents can sometimes be initiated by the addition of a small amount of iodine or 1,2-dibromoethane. google.com However, the presence of the acetal (B89532) group in the 1,3-dioxane (B1201747) ring can sometimes complicate Grignard reagent formation, as acetals are not always stable to the conditions required. google.com

Organolithium Reagents: Alternatively, halogen-metal exchange with an organolithium reagent, such as n-butyllithium or tert-butyllithium, at low temperatures can convert the aryl bromide into the corresponding aryllithium species. growingscience.comsemanticscholar.org This reaction is typically very fast and efficient. The resulting organolithium reagent is a powerful nucleophile that can react with a wide range of electrophiles, including aldehydes, ketones, and esters.

Transformations of the Methoxy (B1213986) Group

The methoxy group (-OCH₃) is an ether linkage and its reactivity is primarily characterized by cleavage under acidic conditions.

The cleavage of the methyl ether can be achieved by treatment with strong protic acids such as hydroiodic acid (HI) or hydrobromic acid (HBr), or with strong Lewis acids like boron tribromide (BBr₃). masterorganicchemistry.commasterorganicchemistry.com The reaction with HI or HBr typically proceeds via an SN2 mechanism where the oxygen of the methoxy group is first protonated, making it a good leaving group (methanol). A subsequent nucleophilic attack by the iodide or bromide ion on the methyl group results in the formation of a phenol (B47542) and methyl iodide or methyl bromide. mdma.ch

Chemical Stability and Ring Opening Reactions of the 1,3-Dioxane Moiety

The 1,3-dioxane ring is a cyclic acetal, and its stability is highly dependent on the pH of the medium.

Generally, 1,3-dioxanes are stable under basic, neutral, and reducing conditions, making them excellent protecting groups for carbonyl compounds and 1,3-diols. thieme-connect.deorganic-chemistry.org However, they are susceptible to hydrolysis under acidic conditions.

Acid-Catalyzed Cleavage Mechanisms

The acid-catalyzed cleavage of the 1,3-dioxane ring is a reversible process that regenerates the parent carbonyl compound (5-bromo-2-methoxybenzaldehyde) and 1,3-propanediol (B51772). The mechanism involves the protonation of one of the oxygen atoms of the dioxane ring, followed by ring opening to form a resonance-stabilized carbocation. Nucleophilic attack by water on the carbocation, followed by deprotonation and subsequent steps, leads to the final products.

Stereo- and Regioselective Reactivity Patterns

The reactivity of this compound is also influenced by stereochemical and regiochemical factors.

Stereoselectivity: While the parent molecule is achiral, reactions involving the 1,3-dioxane ring can exhibit stereoselectivity, particularly if chiral reagents or catalysts are employed. The chair conformation of the 1,3-dioxane ring, with the bulky 2-aryl substituent preferentially occupying the equatorial position, can influence the approach of reagents. researchgate.net Stereoselective reactions on related 1,3-dioxane systems have been reported, where the stereochemical outcome is controlled by steric and stereoelectronic effects. nih.govacs.org

Theoretical and Computational Chemistry Studies of 2 5 Bromo 2 Methoxyphenyl 1,3 Dioxane

Quantum Chemical Calculations for Electronic Structure and Energetics

Quantum chemical calculations are fundamental to understanding the intrinsic properties of 2-(5-Bromo-2-methoxyphenyl)-1,3-dioxane at the atomic level. These methods solve approximations of the Schrödinger equation to determine the electronic structure and energy of the molecule.

Density Functional Theory (DFT) Studies for Geometry Optimization and Energy Calculations

Density Functional Theory (DFT) is a powerful and widely used computational method for investigating the electronic structure of molecules. researchgate.netespublisher.com It is particularly effective for geometry optimization, which aims to find the lowest-energy arrangement of atoms, representing the molecule's most stable three-dimensional structure. rowansci.comlupinepublishers.com For this compound, DFT calculations, often employing functionals like B3LYP with basis sets such as 6-311++G(d,p), are used to predict its equilibrium geometry. researchgate.netdntb.gov.ua

The process involves starting with an initial guess of the molecular structure and iteratively adjusting the atomic coordinates to minimize the total electronic energy. gitlab.io This optimization provides crucial data on bond lengths, bond angles, and dihedral angles, defining the molecule's shape. For instance, calculations on similar 1,3-dioxane (B1201747) derivatives show that the dioxane ring typically adopts a stable chair conformation, with bulky substituents preferentially occupying the equatorial position to minimize steric hindrance. bashgmu.ruresearchgate.net The energy of this optimized structure is a key thermodynamic property.

Table 1: Illustrative Optimized Geometric Parameters for this compound (Chair Conformation) based on DFT Calculations

| Parameter | Atoms Involved | Calculated Value |

|---|---|---|

| Bond Length | C(phenyl)-Br | ~1.91 Å |

| Bond Length | C(phenyl)-O(methoxy) | ~1.36 Å |

| Bond Length | O(dioxane)-C(acetal) | ~1.42 Å |

| Bond Angle | Br-C(phenyl)-C | ~119.5° |

| Bond Angle | O(dioxane)-C(acetal)-O(dioxane) | ~111.0° |

| Dihedral Angle | C(phenyl)-C-C(acetal)-O(dioxane) | Variable (depends on rotation) |

Ab Initio Methods for High-Level Electronic Structure Characterization

Ab initio methods are quantum chemistry calculations derived directly from theoretical principles without the inclusion of experimental data. frontiersin.org Methods like Møller-Plesset perturbation theory (e.g., MP2) and Coupled Cluster (CC) theory provide a higher level of accuracy for electronic structure characterization compared to DFT, albeit at a greater computational cost. researchgate.net These methods are often used to refine the energies obtained from DFT or to study systems where DFT may not be sufficiently accurate. For this compound, high-level ab initio calculations could be employed to obtain a more precise value for the total electronic energy, ionization potential, and electron affinity, providing a benchmark for other computational methods.

Conformational Energy Landscape Mapping

Molecules like this compound are not static; they can exist in various spatial arrangements known as conformations. bashgmu.ru Mapping the conformational energy landscape involves identifying all stable conformers (energy minima) and the transition states (energy maxima) that connect them. elifesciences.org

For the 1,3-dioxane ring system, the primary conformations of interest are the chair, boat, and twist-boat forms. researchgate.net Computational studies on related molecules have shown that the chair conformation is typically the most stable. bashgmu.ruresearchgate.net The bulky 2-(5-Bromo-2-methoxyphenyl) substituent can exist in either an axial or equatorial position on the chair frame. Due to steric repulsion, the equatorial conformation is expected to be significantly lower in energy. Further complexity arises from the rotation around the single bond connecting the phenyl ring to the dioxane ring. By systematically rotating key dihedral angles and calculating the energy at each step, a potential energy surface can be generated. This map reveals the relative energies of different conformers and the energy barriers for interconversion between them, providing a comprehensive picture of the molecule's flexibility. researchgate.netelifesciences.org

Frontier Molecular Orbital (FMO) Analysis for Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a key concept in predicting the chemical reactivity of a molecule. nih.gov It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital from which the molecule is most likely to donate electrons (acting as a nucleophile), while the LUMO is the orbital that is most likely to accept electrons (acting as an electrophile).

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter. A small energy gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. espublisher.comdntb.gov.ua For this compound, the HOMO is expected to be localized primarily on the electron-rich methoxy-substituted benzene (B151609) ring, while the LUMO may be distributed over the aromatic ring and the bromine atom. nih.govresearchgate.net FMO analysis helps identify which parts of the molecule are most susceptible to nucleophilic or electrophilic attack.

Table 2: Illustrative Frontier Molecular Orbital Properties for this compound

| Property | Calculated Value (eV) | Implication |

|---|---|---|

| HOMO Energy | -6.5 | Electron-donating ability |

| LUMO Energy | -1.2 | Electron-accepting ability |

| HOMO-LUMO Gap (ΔE) | 5.3 | High kinetic stability |

| Chemical Hardness (η) | 2.65 | Resistance to change in electron configuration |

| Electrophilicity Index (ω) | 2.81 | Global electrophilic nature |

Molecular Electrostatic Potential (MEP) Surface Analysis

The Molecular Electrostatic Potential (MEP) surface is a visual tool used to understand the charge distribution within a molecule and predict its reactive behavior. researchgate.net The MEP map is plotted onto the molecule's electron density surface, using a color scale to represent different potential values.

Typically, red-colored regions indicate negative electrostatic potential, which are areas rich in electrons and are favorable sites for electrophilic attack. researchgate.netresearchgate.net In this compound, these regions are expected around the oxygen atoms of the dioxane and methoxy (B1213986) groups. Blue-colored regions signify positive electrostatic potential, which are electron-deficient areas susceptible to nucleophilic attack. researchgate.net Such regions might be found around the hydrogen atoms. Green areas represent neutral potential. The MEP surface provides a holistic view of the molecule's polarity and helps in rationalizing its intermolecular interactions. mdpi.comdtic.mil

Molecular Dynamics Simulations for Conformational Fluxionality

While quantum chemical calculations typically focus on static, minimum-energy structures, Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of a molecule over time. MD simulations model the atomic motions by solving Newton's equations of motion, taking into account the forces between atoms.

For this compound, an MD simulation would reveal its conformational fluxionality. It would allow for the observation of dynamic processes such as the inversion of the dioxane ring (e.g., from one chair conformation to another) and the rotation of the phenyl group relative to the dioxane ring. By running the simulation at a specific temperature, one can analyze the trajectory of the atoms to understand which conformations are most populated and the timescales over which conformational changes occur. This provides a more realistic picture of the molecule's behavior in a real-world environment compared to static, zero-kelvin quantum calculations.

Computational Spectroscopy for Spectral Interpretation and Prediction

Without dedicated computational studies, it is not possible to present theoretical predictions for the spectral properties (such as NMR or IR spectra) of this compound. Such an analysis would typically involve quantum chemical calculations to predict chemical shifts, coupling constants, and vibrational frequencies, which are then compared with experimental data to confirm the molecular structure and conformation.

In Silico Molecular Interaction Studies

The exploration of how this compound might interact with biological macromolecules remains speculative without specific in silico studies.

Molecular Docking Simulations for Binding Mode Prediction

Molecular docking simulations are essential for predicting the binding affinity and orientation of a molecule within the active site of a target protein. As no such studies have been published for this compound, it is not possible to create a data table of its binding interactions with any specific biological targets.

Pharmacophore Modeling for Ligand Design Principles

Pharmacophore modeling helps to identify the essential structural features of a molecule that are responsible for its biological activity. In the absence of known biological activity or a set of active analogues for this compound, no pharmacophore models have been developed. Consequently, a data table of pharmacophoric features cannot be generated.

Structure Relationship Studies in 2 5 Bromo 2 Methoxyphenyl 1,3 Dioxane Analogues

Systematic Variation of Substituents on the Phenyl Ring and their Chemical Impact

The substitution pattern on the phenyl ring of 2-aryl-1,3-dioxane analogues plays a pivotal role in determining their conformational preferences and, consequently, their chemical and biological behavior. The interplay of electronic and steric effects introduced by different substituents directly influences the stability of various conformations.

Research on 2,2-diaryl-1,3-dioxanes has shown that remote substituents on the phenyl rings significantly affect the conformational equilibria. The introduction of electron-withdrawing groups (EWGs) or electron-donating groups (EDGs) alters the electronic distribution within the molecule, impacting electrostatic interactions. researchgate.netresearchgate.net For instance, in para-substituted 2,2-diaryl-1,3-dioxanes, a linear relationship has been observed between the conformational energy differences and the Hammett σ values, with a slope (ρ) of 0.6. researchgate.netresearchgate.net This correlation indicates that as the electron-withdrawing nature of a substituent increases, there is a trend toward longer bond lengths between the C(2) ketal carbon and the aryl ring. researchgate.netresearchgate.net

Specifically, an electron-withdrawing substituent on an equatorial phenyl ring tends to stabilize that conformation. researchgate.netresearchgate.net This stabilization is attributed to electrostatic interactions rather than hyperconjugative anomeric effects. researchgate.netresearchgate.net Conversely, electron-donating groups tend to increase the conformational energy of the aryl group. researchgate.net These findings suggest that for an analogue of 2-(5-Bromo-2-methoxyphenyl)-1,3-dioxane, modifying the bromine or methoxy (B1213986) group, or introducing other substituents, would predictably alter its conformational dynamics. The bromine atom acts as an electron-withdrawing group via induction and a weak electron-donating group via resonance, while the methoxy group is a strong electron-donating group through resonance. The balance of these effects dictates the electron density of the phenyl ring and its interaction with the dioxane moiety.

The following table summarizes the general effects of electron-donating and electron-withdrawing substituents on the phenyl ring of 2-aryl-1,3-dioxanes based on published research.

Table 1: Impact of Phenyl Ring Substituents on 2-Aryl-1,3-Dioxane Analogues

| Substituent Type | Position | General Chemical Impact | Reference |

|---|---|---|---|

| Electron-Withdrawing (e.g., -NO₂, -CN, -CF₃) | Para | Decreases conformational energy of the aryl group; Favors equatorial orientation. | researchgate.net |

| Electron-Donating (e.g., -OCH₃, -NH₂) | Para | Increases conformational energy of the aryl group. | researchgate.net |

Structural Modifications of the 1,3-Dioxane (B1201747) Ring

The 1,3-dioxane ring typically adopts a chair conformation, which is the most stable arrangement. thieme-connect.de Introducing substituents on the dioxane ring can lead to various stereoisomers with distinct properties. For example, the synthesis of 5-hydroxy-1,3-dioxanes has been achieved through a multi-step process that allows for stereoselective reduction to yield either cis or trans diastereomers. scilit.com

The biological activity of compounds containing a 1,3-dioxane or 1,3-dioxolane (B20135) ring is well-documented. researchgate.netnih.gov The two oxygen atoms in the ring can act as hydrogen bond acceptors, which can be crucial for binding to biological targets. researchgate.net Studies on various 1,3-dioxolane derivatives have demonstrated a broad spectrum of biological activities, including antibacterial and antifungal properties. nih.gov The nature and position of substituents on the dioxane ring, in conjunction with the substituted phenyl group at C2, create a diverse chemical space for modulating biological activity. For instance, the presence of bulky substituents on the dioxane ring can influence the orientation of the 2-phenyl group, thereby affecting its interactions.

Stereochemical Control and Diastereoselective Synthesis of Analogues

The synthesis of specific stereoisomers of this compound analogues is critical, as different stereoisomers can exhibit vastly different biological activities. Stereochemical control during synthesis allows for the preparation of enantiomerically pure or diastereomerically enriched compounds.

Diastereoselective synthesis of substituted 1,3-dioxanes has been achieved through various methods. One approach involves the intramolecular oxa-Michael reaction of trifluoromethylated substrates, which proceeds with high diastereoselectivity to yield trifluoromethylated 1,3-dioxanes. researchgate.net Another strategy for achieving stereocontrol is through the acetalization of diols. For example, the reaction of aldehydes with 2-substituted 1,3-propanediols can yield 2,5-disubstituted 1,3-dioxane derivatives with high trans selectivity. acs.org

Furthermore, the synthesis of chiral 1,3-dioxolanes has been reported with high enantiomeric excess by reacting salicylaldehyde (B1680747) with commercially available chiral diols. nih.gov This highlights the feasibility of producing specific enantiomers of 2-aryl-1,3-dioxane analogues. The ability to control the stereochemistry at the C2 position of the dioxane ring, as well as at any substituted positions on the ring, is paramount for detailed structure-activity relationship studies.

The choice of starting materials and reaction conditions dictates the stereochemical outcome. For instance, the stereoselective reduction of a ketone at the C5 position of the dioxane ring can be controlled by the choice of reducing agent to favor either the cis or trans alcohol. scilit.com Such synthetic control is essential for systematically evaluating the impact of stereochemistry on the properties of this compound analogues.

The following table lists the compounds mentioned in this article.

Table 2: List of Compounds

| Compound Name |

|---|

Applications of 2 5 Bromo 2 Methoxyphenyl 1,3 Dioxane in Advanced Organic Synthesis Research

Building Block for the Construction of Complex Molecular Scaffolds

The structure of 2-(5-Bromo-2-methoxyphenyl)-1,3-dioxane features a strategically substituted phenyl ring, making it an excellent starting material for the synthesis of intricate molecular scaffolds. The "5-bromo-2-methoxyphenyl" moiety is a key component in the synthesis of various complex organic molecules. For instance, related structures are utilized in the preparation of pharmaceutically active compounds. The bromine atom allows for the introduction of various substituents through cross-coupling reactions, while the methoxy (B1213986) group can influence the reactivity and conformation of the molecule.

The 1,3-dioxane (B1201747) group serves as a protecting group for a formyl group (an aldehyde). This protection is crucial in multi-step syntheses where the aldehyde's reactivity needs to be masked while other parts of the molecule are being modified. The stability of the 1,3-dioxane ring under various reaction conditions, followed by its selective removal to regenerate the aldehyde, provides synthetic chemists with a powerful tool for sequential molecular assembly.

An example of a related bromo-methoxyphenyl derivative being used in the synthesis of a complex molecule is the use of 1-(5-bromo-2-methoxyphenyl)adamantane (B139514) in the synthesis of Adapalene, a medication used to treat acne. google.com Furthermore, dimethyl [2-(5-bromo-2-methoxyphenyl)-2-oxo-ethyl]phosphonate has been used in the synthesis of complex furan (B31954) derivatives. researchgate.net These examples highlight the utility of the "5-bromo-2-methoxyphenyl" fragment as a foundational element in constructing larger, more complex structures.

Table 1: Key Structural Features and Their Synthetic Utility

| Structural Feature | Synthetic Role | Potential Transformations |

| 5-Bromo Substituent | Site for cross-coupling reactions | Suzuki, Stille, Heck, Sonogashira, Buchwald-Hartwig couplings |

| 2-Methoxy Group | Directing group, influences electronic properties | Ether cleavage, modification to other functional groups |

| 1,3-Dioxane Ring | Protecting group for a formyl group | Deprotection to reveal aldehyde for Wittig reactions, reductions, etc. |

Precursor for Advanced Synthetic Intermediates

This compound is not only a building block for final target molecules but also a precursor for a wide range of advanced synthetic intermediates. The reactivity of the bromine atom on the aromatic ring is a key feature in this regard. It can be readily converted into organometallic reagents, such as Grignard or organolithium species, which can then react with a variety of electrophiles to form new carbon-carbon bonds.

Alternatively, the bromine atom can participate in transition-metal-catalyzed cross-coupling reactions, enabling the formation of biaryl structures, attachment of alkyl or alkenyl chains, or the introduction of nitrogen- or oxygen-containing functional groups. These transformations lead to the generation of highly functionalized intermediates that can be further elaborated into more complex structures. For example, similar bromo-aryl compounds have been used as precursors in the synthesis of potent PARP1 inhibitors. nih.gov

The protected aldehyde, once deprotected, provides another reactive site for generating advanced intermediates. The resulting aldehyde can undergo a plethora of chemical transformations, including oxidation to a carboxylic acid, reduction to an alcohol, or conversion to an alkene via olefination reactions. This dual reactivity, stemming from both the bromo-substituted aryl ring and the masked aldehyde, makes this compound a valuable starting point for the synthesis of diverse and complex intermediates. The synthesis of novel vicinal haloethers from related β,β-dicyanostyrene derivatives showcases how bromo-aryl compounds can serve as precursors to advanced synthetic intermediates. mdpi.com

Potential Applications in Materials Science Research (e.g., Polymer Chemistry)

The unique electronic and structural properties of this compound suggest its potential use in the field of materials science, particularly in polymer chemistry. The presence of a bromine atom offers a site for polymerization or for post-polymerization modification. For instance, polymers bearing aryl bromide moieties can be functionalized through various chemical reactions to tune the material's properties.

The aromatic nature of the "bromo-methoxyphenyl" group can contribute to the thermal stability and rigidity of a polymer backbone. Furthermore, bromo-substituted organic compounds have been investigated for their applications in nonlinear optical materials, as the bromine atom can enhance the second-harmonic generation effect. researchgate.net This suggests that polymers incorporating the this compound unit could exhibit interesting optical properties.

The 1,3-dioxane ring itself has been explored in the context of polymer electrolytes for lithium-ion batteries. rsc.org The incorporation of such cyclic acetal (B89532) structures into a polymer can influence its ion-conducting properties. Research on the synthesis of acrylate (B77674) polymers with 1,3-dioxolane (B20135) groups in their side chains has demonstrated the feasibility of creating polymers with these functionalities. researchgate.net Additionally, novel poly(arylene ether ketal)s have been synthesized from poly(arylene ether ketone) dithioketals and aliphatic diols, indicating the potential for creating new polymers from precursors containing protected carbonyl groups. reading.ac.uk Therefore, this compound could serve as a monomer or a functional comonomer in the synthesis of new polymers with tailored optical, electronic, or electrochemical properties.

Table 2: Potential Roles in Materials Science

| Area of Materials Science | Potential Role of this compound | Relevant Structural Features |

| Polymer Chemistry | Monomer for polymerization, functional additive | Bromo group for polymerization/modification, aromatic ring for stability |

| Nonlinear Optics | Component of materials with second-harmonic generation properties | Bromo-substituted aromatic ring |

| Polymer Electrolytes | Building block for ion-conducting polymers | 1,3-Dioxane ring |

Advanced Research Methodologies and Analytical Techniques in Dioxane Chemistry

Chromatographic Separation Techniques (e.g., High-Performance Liquid Chromatography, Gas Chromatography)

There is no specific information available in scientific literature detailing established High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) methods for the separation and analysis of 2-(5-Bromo-2-methoxyphenyl)-1,3-dioxane .

However, the analysis of other dioxane derivatives offers a general framework that could hypothetically be adapted. For instance, various substituted 1,3-dioxanes have been analyzed by reverse-phase (RP) HPLC, often utilizing a C18 stationary phase with a mobile phase consisting of acetonitrile (B52724) and water. sielc.com For GC analysis, headspace gas chromatography has been employed for the determination of 2-alkyl-5,5-dimethyl-1,3-dioxane derivatives in wastewater samples, indicating the volatility of some dioxane compounds. researchgate.net The analysis of structurally related brominated aromatic compounds, such as 4-bromo-2,5-dimethoxyphenethylamine, has been successfully performed using GC-MS, which provides both separation and structural information.

A hypothetical starting point for method development for This compound could be based on these principles.

Table 1: Hypothetical HPLC and GC Parameters for Method Development

| Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC) |

| Column | C18 Reverse-Phase (e.g., 4.6 x 250 mm, 5 µm) | Mid-polarity capillary column (e.g., DB-5ms) |

| Mobile Phase/Carrier Gas | Acetonitrile/Water gradient | Helium |

| Detection | UV-Vis (e.g., 254 nm) or Mass Spectrometry (MS) | Mass Spectrometry (MS) |

| Injection Volume/Mode | 10 µL | Split/Splitless |

| Flow Rate | 1.0 mL/min | 1.0 mL/min |

| Oven Temperature Program | Isocratic or Gradient | Temperature gradient (e.g., 100°C to 250°C) |

This table is illustrative and not based on published experimental data for the target compound.

Advanced Sample Preparation Strategies for Analysis

Specific advanced sample preparation strategies for the analysis of This compound are not described in the available literature. General sample preparation techniques would likely involve dissolution in a suitable organic solvent such as methanol, ethanol, or acetonitrile, followed by filtration before chromatographic analysis. For trace analysis in complex matrices, solid-phase extraction (SPE) could be a viable technique, although no specific SPE protocols for this compound have been published.

Crystallization Techniques for Single Crystal Growth

There is no information in the scientific literature regarding the crystallization or single-crystal growth of This compound . However, a study on the related compound, 5-(5-Bromo-2-methoxyphenyl)-2-fluoropyridine, reported obtaining colorless needles suitable for X-ray diffraction by recrystallization from a saturated chloroform/methanol solution. nih.gov This suggests that solvent systems involving chlorinated solvents and alcohols could be a starting point for developing a crystallization method for the target compound.

Review of Patent Literature on Synthetic Routes and Chemical Transformations

A review of patent literature did not reveal any patents specifically claiming the synthesis or chemical transformations of This compound . The patent landscape does include methods for synthesizing related precursors, such as 5-bromo-2-methoxyphenol. For example, one patent describes a three-step synthesis starting from o-methoxyphenol, involving acetylation of the phenolic hydroxyl group, subsequent bromination, and finally deacetylation. google.com Another patent details an improved process for preparing 5-bromo-2-methoxyresorcinol (B16964) from 2,4,6-tribromoanisole. googleapis.com These patents focus on the synthesis of potential precursors rather than the target dioxane itself. The formation of a 1,3-dioxane (B1201747) ring is a standard chemical transformation involving the acid-catalyzed reaction of an aldehyde or ketone with a 1,3-diol. It is plausible that This compound could be synthesized from 5-bromo-2-methoxybenzaldehyde (B189313) and 1,3-propanediol (B51772), though this specific reaction is not detailed in the reviewed patent literature.

Q & A

Q. What are the standard synthetic routes for preparing 2-(5-Bromo-2-methoxyphenyl)-1,3-dioxane?

The compound is typically synthesized via cyclization of a diol precursor with a brominated aromatic aldehyde. For example, 5-bromo-2-methoxyphenol (CAS 37942-01-1) can be derivatized into a glyoxal intermediate, which undergoes acid-catalyzed cyclization with 1,3-propanediol to form the dioxane ring. Reaction conditions (e.g., HCl in THF, 60°C, 12h) and stoichiometric ratios must be optimized to minimize side products like uncyclized ethers . Characterization via -NMR (e.g., methoxy singlet at δ 3.8 ppm) and GC/MS (molecular ion peak at m/z 286) confirms purity .

Q. Which spectroscopic techniques are critical for characterizing this compound?

Key methods include:

- /-NMR : Assign methoxy (δ 3.8 ppm), dioxane ring protons (δ 4.1–4.3 ppm), and aromatic protons (δ 6.8–7.5 ppm). signals for the dioxane carbons appear at 65–75 ppm .

- X-ray crystallography : Resolves stereochemistry and confirms the equatorial orientation of the bromophenyl group. SHELX programs refine data, with hydrogen atoms added via riding models (C–H = 0.95–1.0 Å) .

- GC/MS : Identifies fragmentation patterns (e.g., loss of Br· radical at m/z 207) .

Advanced Research Questions

Q. How can researchers resolve contradictions in NMR data caused by dynamic stereochemistry?

The dioxane ring’s chair conformation may lead to axial-equatorial isomerism, causing split signals in NMR. Solutions include:

- Variable-temperature NMR : Cooling to –40°C slows ring flipping, resolving split peaks .

- DFT calculations : B3LYP/6-31G** optimizations predict stable conformers and correlate with experimental data .

- Crystallographic data : X-ray structures (e.g., C–C bond lengths of 1.54 Å in the dioxane ring) validate dominant conformers .

Q. What computational tools are recommended for modeling its reactivity in nucleophilic substitutions?

- Density Functional Theory (DFT) : Predicts regioselectivity in bromine displacement reactions. For example, meta-substitution by Grignard reagents (e.g., 2-(2-bromoethyl)-1,3-dioxane) occurs at C5 due to steric hindrance at C2 .

- Molecular docking : Screens interactions with biological targets (e.g., enzyme active sites) using AutoDock Vina, with force fields adjusted for halogen bonding .

Q. How does the bromine substituent influence its reactivity in cross-coupling reactions?

The C–Br bond facilitates Suzuki-Miyaura couplings with aryl boronic acids. Key considerations:

Q. What methodologies assess its potential pharmacological activity?

- In vitro enzyme assays : Test inhibition of cyclooxygenase (COX-2) or cytochrome P450 isoforms using fluorogenic substrates. IC values are derived from dose-response curves .

- ADMET profiling : Microsomal stability (e.g., rat liver microsomes) and plasma protein binding (equilibrium dialysis) predict pharmacokinetics .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.